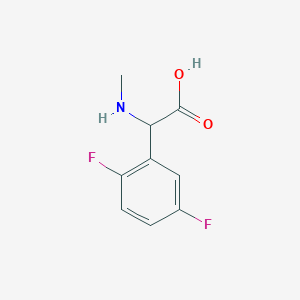

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Description

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSBJYFSKSPAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-difluorobenzene and glycine.

Formation of Intermediate: The 2,5-difluorobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride to form 2-(2,5-difluorophenyl)acetyl chloride.

Amination: The intermediate is then reacted with methylamine to form 2-(2,5-difluorophenyl)-2-(methylamino)acetyl chloride.

Hydrolysis: Finally, the acetyl chloride group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Fluorine Substitution Patterns

- 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid: The shift of fluorine to the 2,6-positions (vs. However, this positional change may alter receptor binding in biological systems .

- 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid: The hydroxyl group replaces the methylamino moiety, increasing polarity but reducing metabolic stability compared to the target compound. The 3,5-difluoro substitution pattern also modifies electronic effects on the aromatic ring .

Halogen Replacement

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid : Bromine at the 4-position introduces a heavier halogen, increasing molecular weight (269.03 g/mol vs. 201.17 g/mol) and altering reactivity (e.g., bromine’s susceptibility to nucleophilic substitution) .

Functional Group Modifications

Amino and Ester Derivatives

- Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride: The esterification of the carboxylic acid (molecular formula C₁₀H₁₁F₂NO₂) improves membrane permeability but requires hydrolysis in vivo to become pharmacologically active .

- 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: Replacement of the methylamino group with a primary amine increases polarity (molecular weight 223.6 g/mol) and alters pKa values, influencing solubility and bioavailability .

Protected Derivatives

- 2-(2,5-Difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid: The Fmoc-protected derivative (molecular formula C₂₄H₁₉F₂NO₄) is designed for solid-phase peptide synthesis, offering temporary amine protection and enhanced stability during coupling reactions .

Research and Industrial Relevance

- Pharmaceutical Development: Derivatives like the Fmoc-protected variant are critical in peptide synthesis, enabling controlled assembly of fluorinated amino acid residues .

- Agrochemicals : Brominated analogs (e.g., ) may serve as precursors for herbicides, leveraging halogenated aromatics’ bioactivity .

Biological Activity

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C10H12F2N2O2

- Molecular Weight : Approximately 220.21 g/mol

- Structure : The compound features a difluorophenyl group linked to a methylamino and acetic acid moiety, enhancing its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.

- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that affect cellular functions.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Antiviral Activity : Similar compounds have shown promise as anti-HIV agents by inhibiting viral replication mechanisms. The difluorophenyl moiety is believed to enhance binding affinity to viral targets.

- Analgesic Effects : Investigations into related compounds suggest potential analgesic properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential to reduce inflammation in vitro and in vivo models | |

| Antiviral | Inhibition of HIV replication mechanisms | |

| Analgesic | Possible pain relief effects observed in animal models |

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific kinases involved in cancer pathways. The compound was tested against a panel of kinases, showing selective inhibition patterns that could be beneficial for targeted cancer therapies .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2,5-difluorobenzaldehyde and methylamine.

- Reaction Conditions : Conducting reactions under controlled temperatures with appropriate catalysts to yield high purity products.

- Purification Techniques : Utilization of chromatography methods to isolate the desired compound from by-products.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(2,5-difluorophenyl)-2-(methylamino)acetic acid be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions, such as temperature control (e.g., 0°C for borane-pyridine addition), inert atmospheres (nitrogen), and stoichiometric ratios of intermediates like 3-isobutoxy-3-oxopropanoate (0.163 mmol) . Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is critical for isolating the target compound, as demonstrated in analogous syntheses with 79% yield . Additionally, phase separation using ethyl acetate and aqueous dipotassium hydrogen phosphate solutions can enhance purity by removing acidic byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) with [M+H]+ ion monitoring (e.g., m/z 411.5 or 681) is essential for confirming molecular weight . High-performance liquid chromatography (HPLC) under conditions like SMD-TFA50 (retention time ~0.99–1.03 minutes) can assess purity . Nuclear magnetic resonance (NMR) should resolve structural features, particularly the difluorophenyl and methylamino groups. For exact mass validation, high-resolution mass spectrometry (HRMS) targeting 233.9621 (for brominated analogs) provides precision .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., N,N-dimethylformamide) or aqueous buffers at varying pH levels is advised. Patent data suggest cesium carbonate (121 mg) in DMF improves solubility during coupling reactions at 80°C . For biological assays, consider prodrug strategies, such as esterification of the acetic acid moiety, to enhance membrane permeability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in LCMS or NMR data may arise from fluorophenyl substituent positioning (2,5 vs. 2,3-difluoro), which alters electron distribution and hydrogen bonding. For example, 2-(2,3-difluorophenyl)acetic acid synthesis involves distinct intermediates, leading to variations in chromatographic retention times . Computational modeling (e.g., DFT for charge distribution) and isotopic labeling (e.g., ¹⁸O in the acetic acid group) can clarify structural influences on spectral profiles .

Q. How does the compound’s stability under physiological conditions impact its applicability in drug discovery?

- Methodological Answer : Stability studies should assess hydrolysis of the methylamino and acetic acid groups in simulated gastric fluid (pH 1.2–3.0) and plasma. Analogous compounds with methyl ester protections (e.g., methyl 2-[[...]methylamino]acetate) show improved stability, suggesting esterase-resistant modifications may be necessary . Accelerated stability testing (40°C/75% RH) over 4 weeks can identify degradation pathways, guided by LCMS tracking of byproducts .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given structural similarities to bioactive analogs?

- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCRs or kinase targets) based on structural parallels to indole derivatives, which exhibit antiviral and anti-inflammatory activities . For example, fluorophenyl groups may enhance interactions with hydrophobic binding pockets. Enzymatic inhibition assays (e.g., cyclooxygenase or phosphodiesterase) should use kinetic analysis (IC₅₀ determination) with fluorometric detection .

Q. How can researchers resolve synthetic bottlenecks in scaling up from milligram to gram quantities?

- Methodological Answer : Transitioning from batch to flow chemistry may improve reproducibility, especially for exothermic steps like borane-pyridine reductions . Optimize solvent volumes (e.g., reducing ethyl acetate from 750 mL to 150 mL via concentration gradients) and replace hazardous reagents (e.g., 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinic acid) with safer alternatives . Pilot-scale C18 chromatography with dynamic axial compression columns can enhance throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.